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Compound of Interest

Compound Name: CZC-54252

cat. No.: B606911

An In-Depth Technical Guide to CZC-54252: A Potent LRRK2 Inhibitor

This technical guide provides a comprehensive overview of the chemical properties, biological
activity, and experimental evaluation of CZC-54252, a potent and selective inhibitor of Leucine-
Rich Repeat Kinase 2 (LRRK2). This document is intended for researchers, scientists, and
professionals in the field of drug development and neuroscience, particularly those with an
interest in therapeutics for Parkinson's disease.

Chemical Structure and Properties

CZC-54252, also known by its hydrochloride salt form, is a small molecule inhibitor of LRRK2.
Its chemical identity and key properties are summarized below.

Table 1: Chemical and Physical Properties of CZC-54252
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Property Value
N-(2-((5-chloro-2-((2-methoxy-4-
IUPAC Name morpholinophenyl)amino)pyrimidin-4-
yl)amino)phenyl)methanesulfonamide[1]
CAS Number 1191911-27-9 (free base)[2][3][4]

1784253-05-9 (hydrochloride)[1]

Molecular Formula

C22H25CIN6O4S (free base)[2][3]

C22H26CI2NeO4S (hydrochloride)[1][5][6]

Molecular Weight

505.0 g/mol (free base)[2]

541.5 g/mol (hydrochloride)[1][6]

Appearance Yellow solid[6]

Purity >98%][2]
Soluble in DMSO (up to 100 mM)[6][7]. Soluble

Solubility in DMF (20 mg/mL) and DMF:PBS (pH 7.2)
(1:1) (0.5 mg/mL)[2].

Storage Store at -20°C[1][6].

SMILES COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(
C(=N3)NC4=CC=CC=C4ANS(=0)(=0)C)CI[6]
INChl=1S/C22H25CIN604S/c1-32-20-13-15(29-
9-11-33-12-10-29)7-8-19(20)26-22-24-14-

InChl 16(23)21(27-22)25-17-5-3-4-6-18(17)28-

34(2,30)31/h3-8,13-14,28H,9-12H2,1-2H3,
(H2,24,25,26,27)[2]

Biological Activity and Mechanism of Action

CZ(C-54252 is a highly potent and selective inhibitor of the LRRK2 kinase, a key therapeutic
target in Parkinson's disease. Mutations in the LRRK2 gene, particularly the G2019S mutation,
are linked to an increased risk of both familial and sporadic Parkinson's disease. These
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mutations often lead to a gain-of-function in the kinase activity of the LRRK2 protein,
contributing to neuronal damage and death.

CZC-54252 effectively inhibits both wild-type (WT) LRRK2 and the pathogenic G2019S mutant
form. Its inhibitory activity has been quantified through various in vitro assays, demonstrating
low nanomolar potency.

Table 2: In Vitro Potency and Efficacy of CZC-54252

Parameter Target Value
ICs0 Wild-Type LRRK2 1.28 nM[2][7][8]
ICso G2019S Mutant LRRK2 1.85 nM[2][7][8]

Neuroprotection in primary
ECso human neurons with G2019S ~1 nM[2][8]
LRRK2

The mechanism of action of CZC-54252 involves the direct inhibition of the LRRK2 kinase
activity, thereby preventing the downstream signaling events that lead to neuronal toxicity. This
inhibition has been shown to rescue the neurodegenerative phenotypes associated with the
G2019S LRRK2 mutation in primary human neurons.

LRRK2 Signaling Pathway

The LRRK2 signaling pathway is complex and not yet fully elucidated. However, it is known to
be involved in various cellular processes, including vesicular trafficking, autophagy, and
mitochondrial function. The pathogenic G2019S mutation enhances LRRK2 kinase activity,
leading to aberrant phosphorylation of downstream substrates and subsequent neuronal
damage. CZC-54252 acts by blocking this hyperactivation.
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Caption: LRRK2 signaling and the inhibitory action of CZC-54252.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize CZC-
54252.

In Vitro LRRK2 Kinase Inhibition Assay (ICso

Determination)

The half-maximal inhibitory concentration (ICso) of CZC-54252 against wild-type and G2019S
LRRK2 was determined using a time-resolved fluorescence resonance energy transfer (TR-
FRET)-based kinase activity assay.

Experimental Workflow:

Add ATP and Stop Reaction and
TR-FRET Substrate Add Detection Reagents

Read TR-FRET Signal

Calculate ICso

Incubate LRRK2 with
CZC-54252

Click to download full resolution via product page
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Caption: Workflow for determining the ICso of CZC-54252.

Methodology:
» Reagent Preparation:
o Recombinant human wild-type LRRK2 and G2019S LRRK2 enzymes are prepared.

o Asuitable LRRK2 substrate peptide (e.g., LRRKtide) and ATP are prepared in a kinase
reaction buffer.

o Serial dilutions of CZC-54252 in DMSO are prepared.
e Assay Procedure:

o The LRRK2 enzyme is pre-incubated with varying concentrations of CZC-54252 or DMSO
(vehicle control) in a low-volume 384-well plate.

o The kinase reaction is initiated by adding a mixture of the substrate peptide and ATP. The
final ATP concentration should be close to the KM value for LRRK2 (approximately 100

UM).

o The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room
temperature.

o The reaction is stopped, and the detection reagents (e.g., a europium-labeled anti-
phosphoserine antibody and a streptavidin-allophycocyanin conjugate) are added.

o After another incubation period, the TR-FRET signal is measured using a plate reader.
e Data Analysis:

o The raw TR-FRET data is normalized to the controls.

o The normalized data is plotted against the logarithm of the inhibitor concentration.

o The ICso value is determined by fitting the data to a four-parameter logistic equation.
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Neuronal Injury Assay in Primary Human Neurons (ECso
Determination)

The neuroprotective effect of CZC-54252 was assessed in primary human cortical neurons
expressing the G2019S LRRK2 mutant, which is known to induce neurite degeneration.

Methodology:
e Cell Culture and Transfection:
o Primary human cortical neurons are cultured under standard conditions.

o Neurons are transfected with a plasmid encoding G2019S LRRK2 and a co-reporter such
as GFP to visualize neuronal morphology. Control neurons are transfected with an empty
vector.

e Compound Treatment:

o Following transfection, the neurons are treated with varying concentrations of CZC-54252
or DMSO (vehicle control).

e Neurite Morphology Analysis:

o After a suitable incubation period (e.g., 72 hours), the neurons are fixed and imaged using
fluorescence microscopy.

o The morphology of the GFP-positive neurons is analyzed to quantify neurite length and
the number of branch points using a computerized algorithm.

o Data Analysis:

o The neurite length and branch point counts are normalized to the control (empty vector)
group.

o The normalized data is plotted against the logarithm of the CZC-54252 concentration.

o The ECso value, representing the concentration at which 50% of the neuroprotective effect
is observed, is calculated by fitting the data to a suitable dose-response curve.
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Conclusion

CZC-54252 is a valuable research tool for investigating the role of LRRK2 in the
pathophysiology of Parkinson's disease. Its high potency and selectivity make it a suitable
compound for in vitro and cellular studies aimed at understanding the downstream
consequences of LRRK2 inhibition. The detailed experimental protocols provided in this guide
offer a framework for the evaluation of CZC-54252 and other potential LRRK2 inhibitors.
Further research is necessary to fully elucidate the therapeutic potential of targeting LRRK2 in
neurodegenerative diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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